2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone
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Overview
Description
2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a morpholine ring via a methanone bridge, with a phenylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzotriazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole alcohols or amines.
Scientific Research Applications
2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone involves its ability to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight . The benzotriazole moiety acts as a UV absorber, while the morpholine ring enhances its solubility and stability. The compound can also interact with metal ions, forming complexes that inhibit corrosion .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with high thermal stability.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in plastics and coatings for UV protection.
Uniqueness
2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone stands out due to its unique combination of a benzotriazole core and a morpholine ring, which provides enhanced solubility and stability. This makes it particularly effective in applications requiring long-term UV protection and corrosion inhibition.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(16-9-10-18-19(13-16)22-23-21-18)24-11-12-26-17(14-24)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17H,4,7-8,11-12,14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCVXDDYPRPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=NNN=C3C=C2)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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